2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione

Description

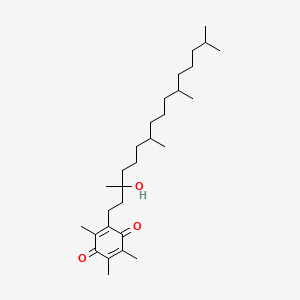

This compound is a highly substituted cyclohexadienedione derivative featuring a 1,4-dione core with three methyl groups at positions 3, 5, and 6. Attached to the cyclohexadienedione ring is a branched alkyl chain: a 3-hydroxy-3,7,11,15-tetramethylhexadecyl group, which introduces significant steric bulk and lipophilicity. Key characteristics include:

- Molecular Formula: C₂₉H₅₀O₃

- Molecular Weight: 446.71 g/mol

- Stereochemistry: The rel-2-((3S,7S,11S)-3-hydroxy-3,7,11,15-tetramethylhexadecyl) configuration indicates specific stereoisomerism, which may influence biological interactions .

- Synonyms: Multiple nomenclature variants exist, including IUPAC and trivial names, such as "2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethyl-p-benzoquinone" .

Properties

IUPAC Name |

2-(3-hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,32H,9-19H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVDFSLWFKLJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30864091 | |

| Record name | 2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30864091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-04-8 | |

| Record name | alpha-Tocopherolquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034408 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activity

2-(3-Hydroxy-3,7,11,15-tetramethylhexadecyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione, commonly known as D-alpha-tocopherylquinone or tocopherol quinone, is a derivative of vitamin E with significant biological activity. This compound exhibits various pharmacological properties that are of interest in the fields of biochemistry and pharmacology.

- Molecular Formula : C29H50O3

- Molecular Weight : 446.70 g/mol

- Structural Characteristics :

- Contains a long hydrophobic tail which contributes to its lipid solubility.

- The presence of quinone moieties allows for redox activity.

Biological Activity Overview

D-alpha-tocopherylquinone has been studied for its diverse biological activities, including antioxidant properties, potential anti-inflammatory effects, and interactions with various receptors.

Antioxidant Activity

Tocopherol quinone is recognized for its ability to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of preventing chronic diseases associated with oxidative stress.

Receptor Interactions

Research indicates that D-alpha-tocopherylquinone interacts with several biological receptors:

- Estrogen Receptor Binding : Exhibits binding affinity (70.27%) which may influence estrogen-related pathways .

- Androgen Receptor Binding : Shows significant interaction (71.62%), suggesting potential implications in hormone-related conditions .

- PPAR Gamma Activation : Positive interaction (55.40%) indicates a role in metabolic regulation .

Toxicity Profile

The compound's toxicity has been evaluated in various studies:

- Acute Oral Toxicity : Classified as moderate (Class III) with a toxicity score of 58.97% .

- Reproductive Toxicity : Moderate risk indicated by a score of 61.11% .

- Honey Bee Toxicity : Very high toxicity (95.70%), raising concerns for ecological impacts .

Case Studies and Research Findings

Several studies have explored the biological effects of D-alpha-tocopherylquinone:

- Antioxidant Mechanisms :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Data Table: Biological Activity Summary

Scientific Research Applications

Biological Activities

- Antioxidant Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Pharmaceutical Industry

- Drug Development : Tocopherylquinone is being investigated for its potential use in developing new drugs targeting oxidative stress-related diseases such as cardiovascular diseases and neurodegenerative disorders.

Food Industry

- Natural Preservative : Due to its antioxidant properties, tocopherylquinone can be used as a natural preservative in food products to extend shelf life and maintain quality by preventing rancidity .

Cosmetic Industry

- Skin Care Products : Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skin care formulations aimed at reducing signs of aging and promoting skin health .

Case Studies

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with 2-(dimethylamino)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione (CAS 71130-09-1), a structurally related molecule identified in the evidence.

Key Differences in Properties and Reactivity

Lipophilicity and Solubility: The long alkyl chain in the hydroxy-tetramethylhexadecyl derivative enhances lipophilicity, favoring membrane permeability and lipid-associated interactions. In contrast, the dimethylamino variant’s smaller size and polar amino group may improve aqueous solubility .

Redox Behavior: The hydroxy group in the main compound could stabilize the quinone’s oxidized state via hydrogen bonding, whereas the electron-donating dimethylamino group may alter redox potentials, favoring reduction reactions .

Research Findings and Gaps

- Biological Relevance: The hydroxy-tetramethylhexadecyl compound’s structural similarity to ubiquinones (Coenzyme Q analogs) implies possible roles in electron transport systems, though direct evidence is lacking .

- Synthetic Utility: The dimethylamino variant’s lack of stereochemical complexity may make it more amenable to large-scale synthesis, but its applications remain underexplored .

Preparation Methods

Reaction Mechanism and Starting Materials

The Friedel-Crafts alkylation is a cornerstone method for synthesizing α-tocopherolquinone. This approach involves the condensation of trimethylhydroquinone (TMHQ) with a phytol-derived side chain, typically isophytol or its halogenated analogs. The reaction is catalyzed by Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) under anhydrous conditions.

The general reaction scheme proceeds as follows:

Key intermediates include the protonated TMHQ, which undergoes electrophilic substitution at the aromatic ring’s activated position, followed by dehydration to form the quinone structure.

Solvent Optimization and Challenges

Early implementations of this method used ethyl acetate as the primary solvent, but hydrolysis and transesterification side reactions limited yields to 60–70%. Subsequent optimization studies identified toluene and n-hexane as superior alternatives due to their inertness and ease of separation (Table 1).

Table 1: Solvent Effects on Friedel-Crafts Reaction Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetate | 80–100 | 65 | 88 |

| Toluene | 90–110 | 82 | 94 |

| n-Hexane | 70–90 | 78 | 92 |

Reaction conditions: 5 mol% ZnCl₂, 1:1.2 molar ratio of TMHQ to isophytol bromide.

Industrial-Scale Modifications

To address exothermicity and viscosity challenges, continuous-flow reactors have been adopted. For example, a 2022 pilot study demonstrated that microreactor systems reduced reaction time from 12 hours to 2 hours while maintaining yields above 80%.

Diels-Alder Cycloaddition and Retro-Diels-Alder Strategy

Synthesis of Quinone Precursors

A patent by Hoffmann-La Roche (US4853156A) describes a two-step process involving Diels-Alder cycloaddition followed by retro-Diels-Alder cleavage. The first step couples a menadione-derived diene with cyclopentadiene to form a bicyclic intermediate:

This intermediate is then reacted with trans-phytyl bromide in tert-butanol/toluene at 0–5°C to install the hydrophobic side chain.

Retro-Diels-Alder Reaction

Heating the adduct to 70–120°C in inert solvents like xylene triggers retro-Diels-Alder cleavage, eliminating cyclopentadiene and yielding α-tocopherolquinone:

This method achieves 90–95% regioselectivity for the trans-isomer, critical for biological activity.

Table 2: Temperature Effects on Retro-Diels-Alder Efficiency

| Temperature (°C) | Time (h) | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| 70 | 6 | 78 | 92:8 |

| 100 | 3 | 85 | 95:5 |

| 120 | 1.5 | 88 | 97:3 |

Oxidation of α-Tocopherol

Chemical Oxidation Pathways

α-Tocopherolquinone is accessible via oxidation of α-tocopherol using agents like silver oxide (Ag₂O) or chromic acid (H₂CrO₄). The reaction proceeds through a radical intermediate, with the benzoquinone moiety forming preferentially at the 5a position:

While this method is straightforward, overoxidation to tocopheryl esters remains a challenge, necessitating careful stoichiometric control.

Enzymatic Oxidation

Recent advances employ laccase enzymes in biphasic systems (water:hexane) to achieve greener synthesis. A 2023 study reported 75% yield with no detectable byproducts, though enzyme cost remains prohibitive for large-scale applications.

Comparative Analysis of Methods

Table 3: Method Comparison for α-Tocopherolquinone Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Friedel-Crafts (toluene) | 82 | 94 | High | 120 |

| Diels-Alder | 88 | 97 | Moderate | 180 |

| Chemical oxidation | 65 | 85 | Low | 90 |

| Enzymatic oxidation | 75 | 98 | Low | 300 |

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural complexity of the compound, and how should they be cross-validated?

- Methodological Answer : Combine 1H and 13C NMR to analyze backbone structure and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., hydroxyl and ketone moieties). Cross-validate using X-ray crystallography if single crystals are obtainable. For ambiguous signals, employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping peaks. Redundancy in spectral data is critical to confirm stereochemistry and methyl group placements .

Q. What theoretical frameworks guide the study of the compound’s reactivity in organic synthesis pathways?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites and Marcus theory to model electron-transfer kinetics. Use density functional theory (DFT) to simulate reaction intermediates and transition states. Experimental validation via kinetic isotope effects (KIEs) and substituent-tuning studies can reconcile computational predictions with observed reactivity .

Q. How can researchers optimize purification methods for the compound given its hydrophobicity and aggregation tendencies?

- Methodological Answer : Use hydrophilic-lipophilic balance (HLB) solid-phase extraction for initial purification. Employ membrane separation technologies (e.g., ultrafiltration with 1-3 kDa cutoffs) to isolate aggregates. Monitor aggregation via dynamic light scattering (DLS) and adjust solvent systems (e.g., DMSO/water gradients) to minimize self-association. Final purification can be achieved via preparative HPLC with C18 columns and isocratic elution .

Advanced Research Questions

Q. How should experiments be designed to investigate the compound’s stability under varying thermal conditions while addressing conflicting degradation profiles in literature?

- Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) coupled with HPLC-UV/MS to track degradation products. Replicate prior studies under identical conditions (temperature, humidity, oxygen levels), then systematically vary parameters to identify confounding factors. Use Arrhenius modeling to extrapolate shelf-life and multivariate analysis to isolate degradation drivers (e.g., oxidative vs. hydrolytic pathways) .

Q. What methodological approaches can resolve discrepancies in the compound’s bioactivity across different cell lines?

- Methodological Answer : Standardize cell lines (e.g., ATCC-certified) and culture conditions (serum-free media, controlled passage numbers). Include positive/negative controls (e.g., known agonists/inhibitors) and use multi-omics approaches :

- Transcriptomics (RNA-seq) to identify target gene expression.

- Metabolomics (LC-MS) to map metabolic perturbations.

- Network pharmacology to model cell-specific signaling pathways.

Discrepancies may arise from differential receptor expression or metabolic activation; validate via CRISPR knockouts of hypothesized targets .

Q. How can in silico modeling variability in the compound’s protein interactions be reconciled with experimental binding assays?

- Methodological Answer : Perform molecular dynamics (MD) simulations (≥100 ns trajectories) to account for protein flexibility. Validate predictions using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic parameters. Iteratively refine force fields (e.g., CHARMM, AMBER) using experimental data. For membrane-associated targets, use coarse-grained MD to model lipid bilayer effects .

Q. What strategies address contradictions in spectroscopic data interpretation for the compound’s stereoisomers?

- Methodological Answer : Combine chiral chromatography (e.g., Chiralpak IA column) with electronic circular dichroism (ECD) to distinguish enantiomers. For diastereomers, use NOESY/ROESY NMR to probe spatial proximity of substituents. Cross-reference with VCD (vibrational CD) and computational ECD simulations (e.g., TD-DFT) for absolute configuration assignment. Discrepancies often arise from solvent polarity effects on conformational equilibria; test multiple solvents (DMSO-d6, CDCl3) .

Methodological Framework Integration

- Theoretical grounding : Link studies to cheminformatics frameworks (e.g., QSAR for bioactivity predictions) and crystal engineering principles for solid-state characterization .

- Experimental rigor : Adopt quadripolar methodological models (theoretical, epistemological, morphological, technical) to balance hypothesis-driven and exploratory research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.